molecular formula C14H17N3O3 B2759226 N-(butan-2-yl)-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide CAS No. 886913-32-2

N-(butan-2-yl)-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide

Cat. No.: B2759226
CAS No.: 886913-32-2
M. Wt: 275.308
InChI Key: TVRHPPBAHCSWFK-UHFFFAOYSA-N
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Description

N-(butan-2-yl)-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is a heterocyclic compound characterized by a pyrido[1,2-a]pyrimidine core substituted with hydroxyl, methyl, and oxo groups. The butan-2-yl (sec-butyl) amide moiety at the 3-position distinguishes it from related derivatives. This structural framework is associated with diverse biological activities, including analgesic and antiviral properties, as observed in its structural analogs . The compound’s synthesis typically involves condensation reactions between pyrido-pyrimidine esters and amines, followed by characterization via elemental analysis and NMR spectroscopy .

Properties

IUPAC Name

N-butan-2-yl-2-hydroxy-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3/c1-4-9(3)15-12(18)10-13(19)16-11-8(2)6-5-7-17(11)14(10)20/h5-7,9,19H,4H2,1-3H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVRHPPBAHCSWFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)C1=C(N=C2C(=CC=CN2C1=O)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(butan-2-yl)-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-cyano-N-(2-pyridyl)acetamide with hydrazonoyl chloride in ethanolic sodium ethoxide solution at room temperature can yield the desired pyrido[1,2-a]pyrimidine structure .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(butan-2-yl)-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The carboxamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone derivative, while reduction of the carbonyl group can produce an alcohol derivative.

Scientific Research Applications

N-(butan-2-yl)-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: It has potential as a therapeutic agent due to its ability to interact with biological targets.

    Industry: It is utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-(butan-2-yl)-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can modulate various biochemical pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and chemical properties of N-(butan-2-yl)-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide can be contextualized through comparisons with structurally and functionally related compounds:

Bioisosteric Relationship with 4-Hydroxyquinolin-2-ones

Experimental studies confirm that the pyrido[1,2-a]pyrimidine nucleus is a bioisostere of 4-hydroxyquinolin-2-one, a scaffold known for analgesic activity. Both heterocycles exhibit similar structure-activity relationships (SAR):

  • Key Observations :
    • N-Benzyl derivatives of both scaffolds show comparable analgesic efficacy in the "acetic acid writhing" model, with activity dependent on the substituent’s electronic and steric properties .
    • Bioisosterism arises from analogous hydrogen-bonding patterns and spatial arrangements of functional groups, enabling interactions with shared biological targets .

Table 1 : Analgesic Activity of Bioisosteric Analogs

Compound Class ED₅₀ (mg/kg) Model Used Reference
4-Hydroxyquinolin-2-one derivatives 10–25 Acetic acid writhing
Pyrido-pyrimidine derivatives 12–28 Acetic acid writhing

Biological Activity

N-(butan-2-yl)-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is a compound that belongs to the class of pyrido[1,2-a]pyrimidines, which are known for their diverse biological activities. This compound has garnered attention for its potential applications in medicinal chemistry, particularly due to its structural features that may confer various pharmacological properties.

Chemical Structure

The chemical formula of this compound is C13_{13}H16_{16}N4_{4}O3_{3}. Its structure includes a pyrido[1,2-a]pyrimidine core, which is a fused heterocyclic system characterized by the presence of nitrogen atoms that can play a crucial role in biological interactions.

Antimicrobial Activity

Recent studies have indicated that derivatives of pyrido[1,2-a]pyrimidines exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown potent antibacterial activity against various strains of bacteria. The biological activity can be quantified using the effective concentration (EC50_{50}), which represents the concentration required to inhibit 50% of the target organism's growth.

CompoundTarget OrganismEC50_{50} (μg/mL)
9aXanthomonas5.44
9aPseudomonas12.85
TCXanthomonas66.98

These results suggest that this compound and its analogs could serve as promising candidates for developing new antibacterial agents against resistant bacterial strains .

Anticancer Activity

The fused heterocyclic systems like pyrido[1,2-a]pyrimidines have also been investigated for their anticancer potential. Certain derivatives have demonstrated cytotoxic effects on cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For example, structural modifications at specific positions on the pyrido[1,2-a]pyrimidine scaffold have been correlated with enhanced potency against various cancer types.

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : Compounds in this class can act as inhibitors of key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • DNA Interaction : The planar structure allows for intercalation into DNA, disrupting replication and transcription processes.
  • Reactive Oxygen Species (ROS) Generation : Some derivatives induce oxidative stress in cells, leading to apoptosis in cancer cells.

Case Studies

In vivo studies have shown that certain pyrido[1,2-a]pyrimidine derivatives provide protective effects against bacterial infections in plant models. For instance, one study reported that compound 9a significantly reduced disease severity in kiwifruit infected with Pseudomonas syringae at concentrations as low as 200 μg/mL .

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